methyl 6-(3-fluorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical processes, incorporating various reactions to construct the quinoline core and introduce functional groups. A practical approach for synthesizing related quinoline derivatives includes starting with readily available materials such as dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester, employing lithiation, hydrogenation, Birch reduction, and esterification steps (Bänziger, Cercus, Stampfer, & Sunay, 2000). These methodologies could be adapted for the synthesis of the specific methyl 6-(3-fluorophenyl) derivative by altering the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray crystallography, which provides insight into the compound's conformation and intermolecular interactions. For example, studies on similarly structured compounds have revealed hydrogen bonding patterns and molecular conformations that are crucial for understanding their reactivity and potential binding mechanisms (Portilla, Serrano, Cobo, Low, & Glidewell, 2005).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions, which allow for functionalization and diversification of the quinoline core. The reactivity of these compounds towards different reagents can yield a plethora of novel structures with varying biological and chemical properties (Kumara, Nagendrappa, Chandrika, Sowmya, Kaur, Jasinski, & Glidewell, 2016).
properties
IUPAC Name |
methyl 6-(3-fluorophenyl)-4,7-dioxo-2,3,6,8,9,10-hexahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-27-20(26)17-15(11-4-2-5-12(21)10-11)16-13(6-3-7-14(16)24)23-9-8-22-19(25)18(17)23/h2,4-5,10,15H,3,6-9H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUKVHFEJQZMHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=O)NCCN2C3=C(C1C4=CC(=CC=C4)F)C(=O)CCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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